CAY10583 is a synthetic compound widely employed in scientific research as a selective agonist of the Leukotriene B4 receptor type 2 (BLT2). [, , , , ] BLT2 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation, immune response, and tissue repair. [, ] While its endogenous ligand is 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), CAY10583 exhibits higher potency and selectivity for BLT2, making it a valuable tool for studying BLT2-mediated signaling pathways and their therapeutic potential. [, , ]
While a specific molecular structure analysis is not explicitly detailed in the papers, they consistently describe CAY10583 as a derivative of the synthetic BLT2 agonist CAY10583. [] This suggests structural similarities between the two compounds, implying that CAY10583 likely retains the core structural features responsible for BLT2 binding.
CAY10583 exerts its effects by selectively binding to and activating BLT2. [, , , , ] This binding triggers downstream signaling cascades, primarily through the Gi/o protein-dependent pathway, leading to the activation of phospholipase C (PLC) and protein kinase C (PKC). [] This signaling cascade ultimately influences various cellular processes, such as cell proliferation, migration, and the expression of tight junction proteins, contributing to its observed effects in different tissues. [, ]
Studies demonstrate that CAY10583 accelerates the healing of intestinal lesions in mice by promoting epithelial cell proliferation through the BLT2 receptor. [, , ] This suggests its potential as a therapeutic agent for inflammatory bowel diseases like Crohn's disease. []
Research indicates that CAY10583 and other potent BLT2 agonists show promise in accelerating wound healing in diabetic rats by enhancing keratinocyte migration and indirectly stimulating fibroblast activity. [] This highlights its potential in developing novel wound healing treatments. []
CAY10583 treatment enhances the proliferation, migration, and barrier integrity of bronchial epithelial cells, suggesting potential therapeutic applications for asthma. [] It achieves this by promoting the expression of tight junction proteins, crucial for maintaining epithelial barrier function. []
Researchers have successfully developed fluorescent ligands based on CAY10583 for studying BLT2 in cells and tissues. [] These ligands enable the investigation of BLT2 receptor pharmacology and its role in various physiological and pathological processes. []
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3